Cas no 380477-13-4 (N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide)

N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide structure
380477-13-4 structure
商品名:N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide
CAS番号:380477-13-4
MF:C27H24FN3O4
メガワット:473.4955701828
CID:5447111
PubChem ID:1516582

N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide 化学的及び物理的性質

名前と識別子

    • EN300-26591897
    • (E)-N-(4-acetamidophenyl)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide
    • Z56832660
    • (2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE
    • STK522884
    • AKOS001009839
    • 380477-13-4
    • 2-cyano-N-(4-acetamidophenyl)-3-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide
    • (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}prop-2-enamide
    • N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide
    • インチ: 1S/C27H24FN3O4/c1-3-34-26-15-20(6-13-25(26)35-17-19-4-7-22(28)8-5-19)14-21(16-29)27(33)31-24-11-9-23(10-12-24)30-18(2)32/h4-15H,3,17H2,1-2H3,(H,30,32)(H,31,33)
    • InChIKey: PRUPMQDVNFQIQW-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(NC(C)=O)C=C1)(=O)C(C#N)=CC1=CC=C(OCC2=CC=C(F)C=C2)C(OCC)=C1

計算された属性

  • せいみつぶんしりょう: 473.17508442g/mol
  • どういたいしつりょう: 473.17508442g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 779
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 密度みつど: 1.302±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 744.6±60.0 °C(Predicted)
  • 酸性度係数(pKa): 10.37±0.70(Predicted)

N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26591897-0.05g
2-cyano-N-(4-acetamidophenyl)-3-{3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl}prop-2-enamide
380477-13-4 95.0%
0.05g
$246.0 2025-03-20

N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide 関連文献

N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamideに関する追加情報

N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide (CAS No. 380477-13-4): A Comprehensive Overview

N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide (CAS No. 380477-13-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, N-(4-acetamidophenyl)-2-cyano-3-(3-ethoxy-4-(4-fluorobenzyl)phenoxy)acrylamide, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of this compound.

Chemical Structure and Properties

The molecular formula of N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide is C26H25FN2O5, with a molecular weight of 468.50 g/mol. The compound features a conjugated system with a cyano group, an acetylamino group, and a fluorinated benzyl moiety, which contribute to its distinct electronic and steric properties. The presence of these functional groups also imparts the molecule with high chemical reactivity and potential for forming hydrogen bonds, making it an interesting target for various chemical reactions and biological interactions.

Synthesis Methods

The synthesis of N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. One common approach is the condensation of 2-cyanoacrylic acid with 4-acetamidophenylamine in the presence of a coupling agent, followed by the introduction of the 3-ethoxy-4-(4-fluorobenzyl)phenoxy group through a substitution reaction. Recent studies have explored alternative synthetic routes that aim to improve the efficiency and scalability of the process, such as the use of microwave-assisted synthesis and catalytic systems.

Biological Activities

N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide has been investigated for its potential therapeutic applications in various biological systems. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in disease pathways. For instance, recent research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial targets in cancer therapy. Additionally, studies have demonstrated its ability to modulate cellular signaling pathways, such as those involved in inflammation and apoptosis.

Clinical Trials and Therapeutic Potential

The therapeutic potential of N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide has been evaluated in several preclinical and early-stage clinical trials. Preclinical studies using cell lines and animal models have provided promising results, indicating that the compound can effectively inhibit tumor growth and reduce inflammation without significant toxicity. These findings have paved the way for further clinical investigations to assess its safety and efficacy in human subjects.

Current Research Trends

The ongoing research on N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide is focused on several key areas. One area of interest is the optimization of its pharmacokinetic properties to enhance bioavailability and reduce side effects. Another area involves exploring combination therapies where this compound is used in conjunction with other drugs to achieve synergistic effects. Additionally, there is a growing interest in understanding the molecular mechanisms underlying its biological activities, which could provide valuable insights for developing more effective treatments.

Conclusion

In conclusion, N-[4-(Acetylamino)phenyl]-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-propenamide (CAS No. 380477-13-4) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as a therapeutic agent has been supported by preclinical studies and early clinical trials, making it an exciting target for further research and development. As ongoing investigations continue to unravel its mechanisms of action and optimize its properties, this compound holds significant promise for advancing medical treatments in various disease areas.

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